molecular formula C9H8BrN3 B1290054 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 668990-80-5

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1290054
CAS No.: 668990-80-5
M. Wt: 238.08 g/mol
InChI Key: ZWOJTEGIQBVJBI-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the triazolo[4,3-A]pyridine ring system. It has a molecular formula of C9H8BrN3 and a molecular weight of 238.09 g/mol .

Properties

IUPAC Name

6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOJTEGIQBVJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623657
Record name 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668990-80-5
Record name 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Oxidative Cyclization Using N-Chlorosuccinimide

A prominent method for synthesizing 6-bromo-3-cyclopropyl-triazolo[4,3-A]pyridine involves oxidative cyclization using N-chlorosuccinimide (NCS). The general procedure is as follows:

  • Reagents :

    • Hydrazone (10 mmol)
    • N-Chlorosuccinimide (11 mmol)
    • Dry DMF (20 mL)
  • Procedure :

    • Dissolve the hydrazone in dry DMF.
    • Cool the mixture in an ice bath and add NCS portion-wise.
    • Stir at 0 °C for about one hour, then allow to warm to room temperature.
    • After completion (monitored by TLC), collect the yellow solid by filtration and wash with petroleum ether.
    • Dissolve the solid in hot water and add triethylamine drop-wise while cooling to form pale yellow plates.

This method yields more than 90% of the desired product, demonstrating high efficiency and reproducibility.

Characterization of the Product

The synthesized compound can be characterized using various techniques such as:

These techniques confirm the structural integrity and purity of the synthesized compound.

Comparative Analysis of Synthesis Methods

To provide a clearer understanding of different synthesis methods, a comparison table is presented below:

Method Reagents Used Yield Key Features
Oxidative Cyclization Hydrazone, NCS, DMF >90% High efficiency; simple work-up
Alternative Method Various amines and halides Variable May involve more complex steps

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions, enabling structural diversification:

Reaction TypeReagents/ConditionsProducts/ApplicationsKey FindingsSources
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, boronic estersAryl/heteroaryl derivatives at C6Enables C-C bond formation for SAR studies
Buchwald-HartwigPd(OAc)₂, Xantphos, aminesAminated triazolopyridinesEnhances solubility and bioactivity
SNArNaN₃, CuI, DMF, 80°CAzido derivativesIntermediate for click chemistry

Example :
Reaction with 4-pyridinylboronic ester under Suzuki conditions yields 6-(pyridin-4-yl)-3-cyclopropyltriazolopyridine, confirmed via X-ray crystallography .

Electrophilic Aromatic Substitution

The electron-rich triazole ring facilitates electrophilic attacks at specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedOutcomeSources
NitrationHNO₃/H₂SO₄, 0°CC5 of triazoleNitro derivatives for redox studies
HalogenationNBS, AIBN, CCl₄, refluxC8 of pyridineBrominated analogs with enhanced activity

Note : Regioselectivity is influenced by the cyclopropyl group’s steric and electronic effects .

Oxidation and Reduction

Functional group interconversions are critical for modulating reactivity:

Reaction TypeReagents/ConditionsProductsApplicationsSources
OxidationKMnO₄, H₂O, 60°CPyridine N-oxideAlters electronic properties
ReductionH₂, Pd/C, EtOHDehalogenated triazolopyridineIntermediate for further coupling

Safety Note : Exothermic oxidation reactions require controlled temperature .

Cyclization and Ring-Opening

The triazole ring participates in annulation and decomposition pathways:

ProcessConditionsProductsMechanism InsightsSources
Thermal Decomposition100°C, 1.7 atmPyridylcarbene intermediateGenerates reactive carbene species
Acid-Mediated RearrangementHCl, refluxFused quinazolinone derivativesExpands heterocyclic diversity

Example : Heating induces nitrogen expulsion, forming a carbene useful in polymer chemistry .

Functionalization of Cyclopropyl Group

The cyclopropyl moiety undergoes strain-driven reactions:

Reaction TypeReagents/ConditionsProductsSignificanceSources
Ring-OpeningH₂SO₄, H₂OLinear alkyl chain derivativesModifies lipophilicity
CycloadditionDipolarophiles, Cu catalysisBicyclic adductsExpands scaffold complexity

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the triazolo[4,3-a]pyridine class, which has been associated with various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

  • Chemical Name : this compound
  • CAS Number : 668990-80-5
  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : 238.084 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are the key findings regarding its biological activities:

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial properties. For example:

  • Activity Against Bacteria : The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

Antifungal Activity

Triazolo derivatives have also been evaluated for their antifungal properties. Some studies indicate that modifications in the triazole structure can enhance antifungal efficacy against various fungal strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have shown that certain derivatives can significantly suppress COX-2 activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of triazolo derivatives:

  • Substituent Effects : Variations in substituents at specific positions on the triazole ring can dramatically influence biological activity. For instance, the presence of electron-donating groups has been correlated with enhanced antibacterial effects .
Substituent TypeEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Long alkyl chainsSuperior antibacterial effects
Aromatic groupsVariable effects depending on substitution

Case Studies

  • Anticancer Activity :
    A study focused on the anticancer potential of triazolo derivatives revealed that certain compounds exhibited significant antiproliferative activities against various cancer cell lines (e.g., A549 and MCF-7). The most promising derivative showed IC₅₀ values in the low micromolar range and induced apoptosis in cancer cells through modulation of intracellular signaling pathways .
  • Inhibition of IDO1 :
    Another study highlighted the potential of triazolo derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. These compounds demonstrated sub-micromolar potency and excellent selectivity towards IDO1 compared to other heme-containing enzymes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol at room temperature enables clean, green synthesis with yields up to 73% ( ). Alternative methods include iodine (I₂)-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones, which avoids hazardous reagents like Cr(VI) salts ( ). Key variables include solvent choice (e.g., ethanol vs. acetonitrile), oxidant selection, and reaction time. Optimization via ³¹P NMR spectroscopy can monitor intermediate formation ( ).

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization involves multinuclear NMR (¹H, ¹³C, ³¹P) to verify substituent positions and purity. Crystallographic studies (e.g., CCDC 1876881) provide definitive confirmation of molecular geometry and intermolecular interactions ( ). High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.

Q. What solvents and conditions are optimal for functionalizing the bromo group in this compound?

  • Methodological Answer : The bromine atom at position 6 is reactive under Suzuki-Miyaura cross-coupling conditions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in a 1:1.2 molar ratio, dissolved in toluene/ethanol (3:1), and reflux at 80°C for 12 hours. Purification via silica gel chromatography yields substituted derivatives ( ).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for triazolopyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles critical for distinguishing between competing mechanisms. For example, crystallographic data for phosphonylated derivatives (CCDC 1906114) confirmed 5-exo-dig cyclization pathways in phosphonate synthesis, ruling out alternative 6-endo pathways (). This approach resolves contradictions arising from spectroscopic ambiguity.

Q. What strategies mitigate side reactions during the introduction of cyclopropyl groups at position 3?

  • Methodological Answer : Cyclopropanation via [2+1] cycloaddition requires careful control of carbene precursors. Use trimethylsilyl diazomethane (TMSD) in dichloromethane at −20°C to minimize undesired ring-opening. Monitoring via TLC with UV detection ensures reaction progression without overfunctionalization ( ).

Q. How do electronic effects of the bromo and cyclopropyl groups influence biological activity?

  • Methodological Answer : The bromine atom enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites. Computational studies (DFT) comparing logP and dipole moments of bromo vs. chloro analogs show improved membrane permeability. The cyclopropyl group introduces steric constraints, reducing off-target binding in cytotoxicity assays ( ).

Q. What analytical techniques quantify trace impurities in triazolopyridine derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm achieves 0.1% sensitivity. Coupled with LC-MS, this identifies impurities like unreacted hydrazine intermediates or oxidation byproducts ( ).

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity in triazolopyridine functionalization: How to reconcile?

  • Resolution : Divergent regioselectivity arises from solvent polarity and catalyst choice. For example, acetonitrile promotes phosphonylation at position 3 ( ), while DMF favors position 6 in SNAr reactions. Computational modeling (e.g., Fukui indices) predicts reactive sites under varying conditions, aligning experimental outcomes with theoretical frameworks ( ).

Methodological Tables

Synthetic Route Conditions Yield Key Reference
Oxidative cyclizationNaClO, EtOH, RT, 3h73%
I₂-catalyzed couplingI₂ (10 mol%), DMSO, 80°C, 12h68%
Suzuki-Miyaura cross-couplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, reflux85%

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